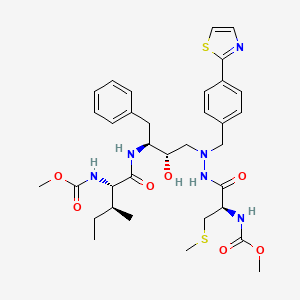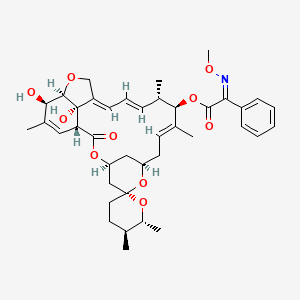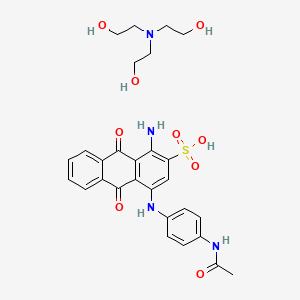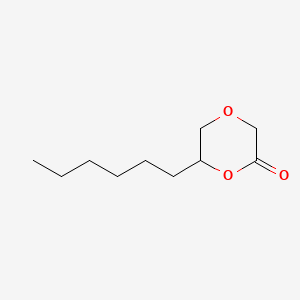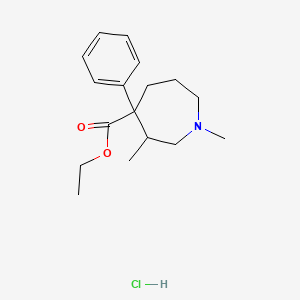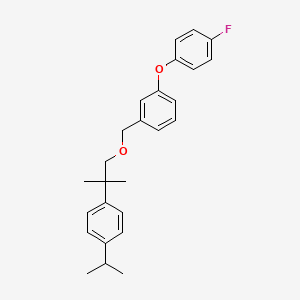
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex structure, which includes fluorinated phenoxy and isopropyl-substituted phenyl groups
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as 2-(4-(1-methylethyl)phenyl)-2-methylpropyl halide, in the presence of a strong base like potassium carbonate.
Final Coupling: The final step involves coupling the alkylated intermediate with another aromatic compound under catalytic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester functionalities within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials, such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenoxy group can enhance binding affinity through halogen bonding, while the isopropyl-substituted phenyl group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene include:
4-Fluorophenylacetic Acid: Used as an intermediate in the production of fluorinated anesthetics.
1-[4-(4-Fluorophenoxy)phenyl]-2-methylpropan-1-amine: Known for its applications in medicinal chemistry.
Compared to these compounds, this compound is unique due to its complex structure, which offers a combination of fluorinated and isopropyl-substituted phenyl groups, potentially leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80853-80-1 |
|---|---|
Molekularformel |
C26H29FO2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-fluoro-4-[3-[[2-methyl-2-(4-propan-2-ylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H29FO2/c1-19(2)21-8-10-22(11-9-21)26(3,4)18-28-17-20-6-5-7-25(16-20)29-24-14-12-23(27)13-15-24/h5-16,19H,17-18H2,1-4H3 |
InChI-Schlüssel |
AQFKMWOTWXVRCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



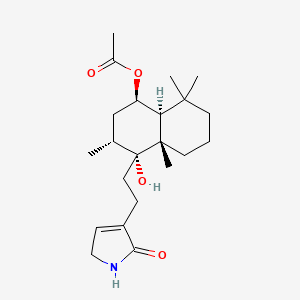
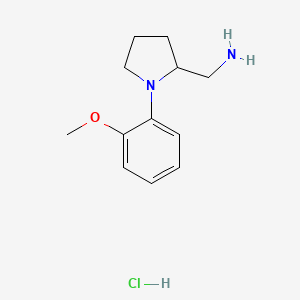


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
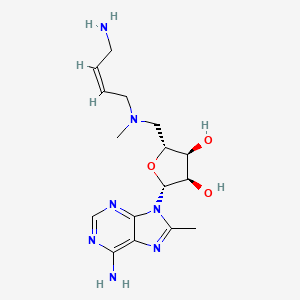
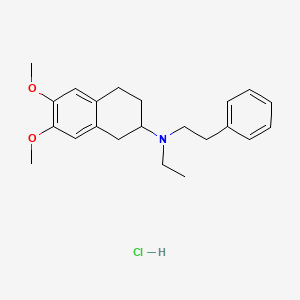
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
